molecular formula C14H15NO3S B6428560 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034455-71-3

5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B6428560
CAS No.: 2034455-71-3
M. Wt: 277.34 g/mol
InChI Key: RZCZZFURTHSWMZ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group and a 2-thia-5-azabicyclo[2.2.1]heptane group . The 2,3-dihydro-1,4-benzodioxine moiety is a type of benzodioxan, which is a group of isomeric chemical compounds with the molecular formula C8H8O2 .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzodioxine and azabicycloheptane groups. Benzodioxines have a cyclic structure with two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzodioxines can undergo various reactions, including asymmetric hydrogenation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, has a molecular weight of 180.16 .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some benzodioxine derivatives have shown biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activities of some benzodioxine derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-14(15-7-10-6-9(15)8-19-10)11-2-1-3-12-13(11)18-5-4-17-12/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCZZFURTHSWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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